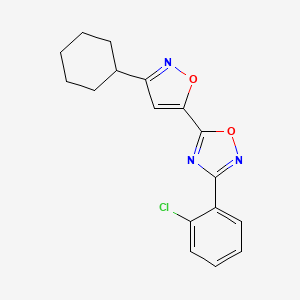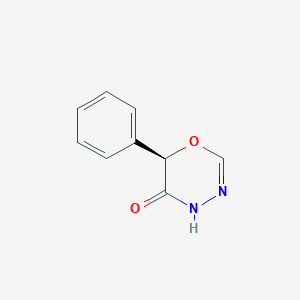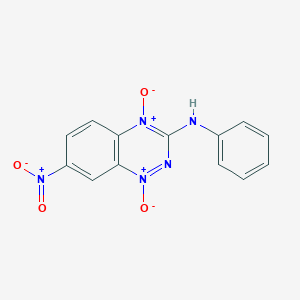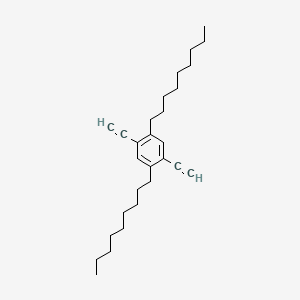![molecular formula C20H17NO3 B12616516 3,3,6-Trimethyl-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione CAS No. 918437-55-5](/img/structure/B12616516.png)
3,3,6-Trimethyl-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,6-Trimethyl-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione is a complex organic compound belonging to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes multiple fused rings and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6-Trimethyl-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione typically involves multi-step organic reactions. One common method involves the reaction of 1,2-dimethyl-1-(2-naphthyl)-1-propanol with nitriles in the presence of concentrated sulfuric acid (H₂SO₄). This reaction proceeds through a series of steps, including cyclization and annelation, to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
3,3,6-Trimethyl-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives with altered electronic properties.
科学的研究の応用
3,3,6-Trimethyl-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: Researchers investigate its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
作用機序
The mechanism of action of 3,3,6-Trimethyl-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,4-Dihydrobenzo[h]isoquinoline Derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
Phenanthridine Derivatives: These compounds also have fused ring systems and are studied for their biological activities.
Uniqueness
3,3,6-Trimethyl-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione is unique due to its specific substitution pattern and the presence of multiple functional groups
特性
CAS番号 |
918437-55-5 |
|---|---|
分子式 |
C20H17NO3 |
分子量 |
319.4 g/mol |
IUPAC名 |
3,3,6-trimethyl-2,4-dihydrobenzo[j]phenanthridine-1,7,12-trione |
InChI |
InChI=1S/C20H17NO3/c1-10-15-17(16-13(21-10)8-20(2,3)9-14(16)22)19(24)12-7-5-4-6-11(12)18(15)23/h4-7H,8-9H2,1-3H3 |
InChIキー |
SRRQFNADNKJKSB-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C3C(=N1)CC(CC3=O)(C)C)C(=O)C4=CC=CC=C4C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-[5-(3,4-dichlorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoate](/img/structure/B12616433.png)
![(6-[4-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol](/img/structure/B12616436.png)
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea](/img/structure/B12616437.png)
![6-[1-(3-Amino-2-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12616472.png)
![3',6'-Dihydro-1-methyl-3'-methylene-spiro[3H-indole-3,2'-[2H]pyran]-2(1H)-one](/img/structure/B12616473.png)
![N,N-Dicyclohexyl-N'-[(4-methoxyphenyl)methyl]-2-imidodicarbonic diamide](/img/structure/B12616474.png)


![1H-Pyrrole-1-acetamide,2-(2-chlorophenyl)-N-[[(3-hydroxypropyl)amino]iminomethyl]-5-(4-propoxyphenyl)-](/img/structure/B12616485.png)



![ethyl 4-[[2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxyacetyl]amino]piperidine-1-carboxylate](/img/structure/B12616502.png)
![1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine](/img/structure/B12616507.png)
